Atomoxetine-d3, Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

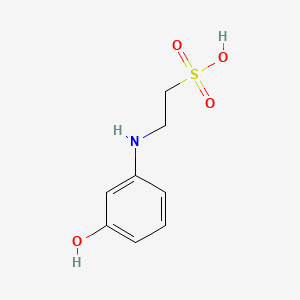

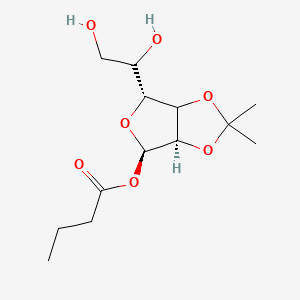

Atomoxetine-d3, Hydrochloride is a deuterated form of Atomoxetine Hydrochloride, which is a selective norepinephrine reuptake inhibitor. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). The deuterated form, Atomoxetine-d3, is often used as an internal standard in mass spectrometry for the quantification of Atomoxetine .

科学的研究の応用

Atomoxetine-d3, Hydrochloride is widely used in scientific research, particularly in the following areas:

Chemistry: As an internal standard in mass spectrometry for the quantification of Atomoxetine.

Biology: Used in studies involving the norepinephrine transporter and its role in neurotransmission.

Medicine: Primarily used in the treatment of ADHD and has been studied for its effects on cognitive functions.

Industry: Utilized in the pharmaceutical industry for the development of ADHD medications.

作用機序

- Additionally, it inhibits the reuptake of dopamine in specific brain regions, such as the prefrontal cortex, where dopamine transporter (DAT) expression is minimal .

- Atomoxetine specifically increases norepinephrine and dopamine within the prefrontal cortex, which is beneficial for attention and memory .

- PET imaging studies in rhesus monkeys also suggest a role for the glutamatergic system in ADHD pathophysiology, as atomoxetine binds to the serotonin transporter (SERT) and blocks the N-methyl-d-aspartate (NMDA) receptor .

Mode of Action

Biochemical Pathways

Safety and Hazards

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Atomoxetine Hydrochloride involves several steps. Initially, a hydroxyl derivative is chlorinated using thionyl chloride and dry hydrochloric acid in the presence of chloroform. The resulting intermediate is then crystallized in acetone to yield another intermediate, which undergoes further arylation to produce Atomoxetine. The non-racemic form of Atomoxetine is achieved by resolution with L-mandelic acid to form a mandelate salt, which is finally converted into Atomoxetine Hydrochloride .

Industrial Production Methods

In industrial settings, the synthesis of Atomoxetine Hydrochloride follows a similar route but is optimized for large-scale production. High-performance liquid chromatography (HPLC) is often used to monitor the purity and identify any impurities that may form during the synthesis .

化学反応の分析

Types of Reactions

Atomoxetine-d3, Hydrochloride undergoes various chemical reactions, including:

Oxidation: The major oxidative metabolite formed is 4-hydroxy-atomoxetine, which is rapidly glucuronidated.

Reduction: Not commonly involved in its metabolic pathway.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes.

Substitution: Strong nucleophiles and appropriate solvents are used.

Major Products Formed

類似化合物との比較

Similar Compounds

Viloxazine (Qelbree): Another selective norepinephrine reuptake inhibitor used for ADHD.

Methylphenidate: A stimulant medication commonly used for ADHD but has a different mechanism of action involving dopamine reuptake inhibition.

Uniqueness

Atomoxetine-d3, Hydrochloride is unique due to its selective inhibition of the norepinephrine transporter and its use as an internal standard in mass spectrometry. Unlike stimulant medications, it has a lower potential for abuse and is effective in increasing norepinephrine and dopamine levels specifically in the prefrontal cortex .

特性

IUPAC Name |

(3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCXVPAZUDVVBT-NZDFJUHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)

![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)

![lithium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B562475.png)